molecular formula C16H18N2O B1427596 3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine CAS No. 1292432-64-4

3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine

Cat. No.: B1427596
CAS No.: 1292432-64-4
M. Wt: 254.33 g/mol
InChI Key: JCCJPHJVCBEHOK-UHFFFAOYSA-N
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Description

3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine is a versatile chemical compound with a molecular formula of C16H18N2O and a molecular weight of 254.33 g/mol . This compound is known for its unique structure, which includes a naphthalene ring system and a pyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine typically involves the reaction of 2-naphthylamine with 2-methylpyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to maximize the efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the naphthalene and pyrrolidine moieties, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(3-aminonaphthalen-2-yl)-(2-methylpyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-5-4-8-18(11)16(19)14-9-12-6-2-3-7-13(12)10-15(14)17/h2-3,6-7,9-11H,4-5,8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCJPHJVCBEHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)C2=CC3=CC=CC=C3C=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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